Methyl 7-methoxy-1H-indazole-6-carboxylate
Overview
Description
“Methyl 7-methoxy-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C10H10N2O3 . It is used in organic synthesis .
Synthesis Analysis
Indazole-containing derivatives represent one of the most important heterocycles in drug molecules. Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities . There have been recent advances in various methods for the synthesis of indazole derivatives .Molecular Structure Analysis
The molecular weight of “Methyl 7-methoxy-1H-indazole-6-carboxylate” is 206.2 g/mol . The InChI code for this compound is 1S/C10H10N2O3/c1-14-9-7 (10 (13)15-2)4-3-6-5-11-12-8 (6)9/h3-5H,1-2H3, (H,11,12) .Chemical Reactions Analysis
Indazole derivatives scarcely occur in nature, but this particular nucleus in a variety of synthetic compounds possesses a wide range of pharmacological activities . The synthesis of novel 3-carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors has been reported .Physical And Chemical Properties Analysis
“Methyl 7-methoxy-1H-indazole-6-carboxylate” is a solid at room temperature . It is soluble in water . The boiling point is 388.9±22.0 C at 760 mmHg and the melting point is 118-121 C .Scientific Research Applications
Inhibitor of Neuronal Nitric Oxide Synthase : This compound acts as an inhibitor of nitric oxide synthase. Its crystal structure reveals the methoxy group's alignment with the indazole system, contributing to its biological activity (Sopková-de Oliveira Santos et al., 2002).
Potential PET Probe for Imaging PIM1 : It serves as a precursor for a PET probe useful in imaging the enzyme PIM1, a proviral integration site in Moloney murine leukemia virus kinase 1 (Gao et al., 2013).
Orally Active CCR5 Antagonist Synthesis : This compound is involved in the synthesis of an orally active CCR5 antagonist, which is significant in the treatment of diseases like HIV (Ikemoto et al., 2005).
Synthesis of Tubulin Polymerization Inhibitor : The compound is used in synthesizing indenopyrazoles, with a particular focus on inhibiting tubulin polymerization, a key process in cancer cell growth (Minegishi et al., 2015).
Crystal and Molecular Structure Studies : Its crystal and molecular structures have been studied, contributing to a better understanding of its chemical properties and potential applications (Richter et al., 2023).
Synthetic Investigations for Medical Applications : Methyl 7-methoxy-1H-indazole-6-carboxylate is utilized in various synthetic investigations for producing compounds with potential medical applications, such as anticancer and antibacterial agents (Dong & Wu, 2018).
Spectroscopic Profiling : The compound is also subject to spectroscopic profiling to understand its potential as a precursor to biologically active molecules (Almutairi et al., 2017).
Safety And Hazards
properties
IUPAC Name |
methyl 7-methoxy-2H-indazole-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-7(10(13)15-2)4-3-6-5-11-12-8(6)9/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXWDBXTKSICGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=CNN=C21)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1h-indazole-6-carboxylic acid methyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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